molecular formula C9H10Cl3NO B13904588 (R)-5,7-Dichlorochroman-4-amine hydrochloride CAS No. 2089388-89-4

(R)-5,7-Dichlorochroman-4-amine hydrochloride

Cat. No.: B13904588
CAS No.: 2089388-89-4
M. Wt: 254.5 g/mol
InChI Key: LXXUVGBHKNATKO-OGFXRTJISA-N
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Description

®-5,7-Dichlorochroman-4-amine hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and an amine group attached to a chroman ring structure. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Dichlorochroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Amination: The amine group is introduced through a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5,7-Dichlorochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Dichlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

®-5,7-Dichlorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5,7-Dichlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino piperidine hydrochloride: Another amine hydrochloride with similar synthetic routes and applications.

    SCH-23390 hydrochloride: A dopamine receptor antagonist with a similar chroman structure.

    Imiquimod hydrochloride: A toll-like receptor agonist with comparable biological activities.

Uniqueness

®-5,7-Dichlorochroman-4-amine hydrochloride is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2089388-89-4

Molecular Formula

C9H10Cl3NO

Molecular Weight

254.5 g/mol

IUPAC Name

(4R)-5,7-dichloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m1./s1

InChI Key

LXXUVGBHKNATKO-OGFXRTJISA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C(=CC(=C2)Cl)Cl.Cl

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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